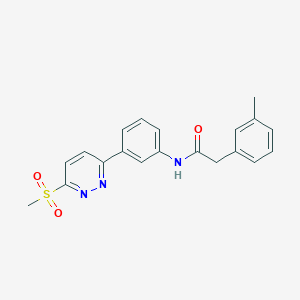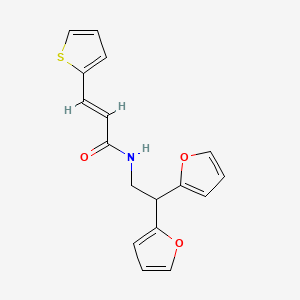![molecular formula C13H10N4O2S2 B2959907 4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2319637-19-7](/img/structure/B2959907.png)
4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine derivatives have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrrolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-b]pyridine derivatives can be analyzed using InChI codes . The InChI code provides a standard way to encode the molecular structure information in a text string which can be used to generate a 2D or 3D molecular structure .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-b]pyridine derivatives are diverse. They can undergo a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[3,4-b]pyridine derivatives can be determined using various techniques. For instance, the molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which includes the core structure of our compound of interest, have been reported to exhibit significant antimicrobial activities . These activities span across antibacterial, antifungal, and antiviral properties. The mechanism of action often involves the inhibition of microbial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines and mediators, making them potential candidates for the treatment of chronic inflammatory diseases .
Antiviral Applications
Pyrrolopyrazine derivatives have shown promise in the inhibition of viral replication. Their structural similarity to nucleotides allows them to interfere with viral DNA or RNA synthesis, offering a pathway for developing new antiviral drugs .
Antifungal Uses
The antifungal effects of pyrrolopyrazine derivatives are attributed to their ability to disrupt the cell membrane integrity of fungal cells, leading to cell lysis and death. This makes them valuable in the research of new antifungal agents .
Antioxidant Effects
These compounds can act as free radical scavengers, protecting cells from oxidative stress-induced damage. This property is crucial in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Antitumor and Anticancer Research
Pyrrolopyrazine derivatives have been explored for their antitumor properties, with some showing the ability to inhibit cancer cell growth and induce apoptosis. They are being studied for their potential use in cancer therapy .
Kinase Inhibition
Kinase inhibitors are vital in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, including our compound of interest, have shown activity in kinase inhibition, which is essential for regulating cell signaling pathways involved in disease progression .
Drug Discovery and Development
The unique structure of pyrrolopyrazine derivatives makes them attractive scaffolds in drug discovery. Their ability to bind with various biological targets allows for the development of new drugs with improved efficacy and reduced side effects .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrrolopyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Therefore, it’s possible that this compound might interact with targets that also bind to purine bases, such as various enzymes and receptors.
Propriétés
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-21(19,12-5-1-4-10-13(12)16-20-15-10)17-7-9-3-2-6-14-11(9)8-17/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUYFUDCPWRKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=CC4=NSN=C43)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)
![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)

![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2959831.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)
![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)
![4-Cyclopropyl-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2959839.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)


![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2959847.png)